D 13223 (Flupirtine Metabolite)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D 13223 is an active metabolite of Flupirtine . It has a molecular weight of 310.75 and a molecular formula of C14H16ClFN4O .
Chemical Reactions Analysis
D-13223 is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . Incubation of isolated neonatal rat liver, heart, kidney, lung, spleen, whole eye, serum, or whole brain with flupirtine for 3 h at 37 °C formed D-13223 in all tissues, except serum . Metabolism of D13223 by both peroxidases was also observed but to a much lesser extent .Wissenschaftliche Forschungsanwendungen
Neonatal Seizure Management
D 13223, as a metabolite of Flupirtine, has been studied for its potential in treating neonatal seizures. Research indicates that Flupirtine can cross the blood-brain barrier and deliver D 13223 to brain tissues, including the hippocampus and cortex, which are critical areas affected during seizures .
Pharmacokinetics in Neonatal Rats
Studies have developed methods to quantify Flupirtine and D 13223 in various tissues of neonatal rats. This research is crucial for understanding the distribution, metabolism, and elimination of the drug, which is vital for developing age-appropriate dosing regimens .
Bioequivalence Studies
D 13223’s presence in plasma samples has been used to assess the bioequivalence of different formulations of Flupirtine maleate capsules. This is important for ensuring consistent therapeutic effects across various drug formulations .
Tissue Distribution Analysis
Research involving D 13223 includes analyzing its formation in different tissues following Flupirtine administration. Such studies help in understanding the tissue-specific effects and potential therapeutic uses of Flupirtine and its metabolites .
Drug Metabolism and Safety
The formation of D 13223 in isolated tissues like the liver, heart, kidney, and lung has been observed, which is significant for evaluating the drug’s safety profile and its metabolic pathway in the body .
Clinical Pharmacology
Understanding the pharmacokinetics of D 13223 is essential for clinical pharmacology, as it helps in predicting the drug’s behavior in the human body, optimizing dosing, and minimizing adverse effects .
Wirkmechanismus
Target of Action
D 13223 is an active metabolite of Flupirtine, a nonopioid analgesic drug Flupirtine, the parent compound, is known to be effective in treating neonatal seizures .
Mode of Action
It is formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver .
Biochemical Pathways
It is known that flupirtine, the parent compound, is delivered to all tissues assessed, including the brain, within 1 hour of dosing and persists at 24 hours .
Pharmacokinetics
The pharmacokinetics of D 13223 have been studied in neonatal rats . On postnatal day 7, rat pups received 25 mg/kg of Flupirtine intraperitoneally. D 13223 was formed in vivo and detected in all tissues assessed, with the concentrations being the highest in the liver . The half-life of Flupirtine in various tissues ranged from 3.1 to 5.2 hours .
Result of Action
It is known that flupirtine, the parent compound, is effective in treating neonatal seizures .
Action Environment
It is known that flupirtine, the parent compound, reaches the target brain tissues from the systemic route in neonatal rats, and brain tissue forms the active metabolite d 13223 .
Eigenschaften
IUPAC Name |
N-[2-amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O.ClH/c1-9(20)18-12-6-7-13(19-14(12)16)17-8-10-2-4-11(15)5-3-10;/h2-7H,8H2,1H3,(H,18,20)(H3,16,17,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFKATSAUGOEKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80241959 |
Source
|
Record name | D 13223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95777-69-8 |
Source
|
Record name | D 13223 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095777698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D 13223 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80241959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.